(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
Overview
Description
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, also known as (S)-CFT, is an organofluorine compound that has been used in various scientific research applications. It is a chiral compound, meaning it has two distinct forms that are mirror images of each other. The compound has been studied for its biochemical and physiological effects, and has been found to have potential applications in the areas of drug development and medical research.
Scientific Research Applications
Synthesis and Medicinal Chemistry
A series of chalcones possessing N-substituted ethanamine, including derivatives of (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, were synthesized and studied for their antiamoebic activity. These compounds showed significant activity against the HM1: IMSS strain of Entamoeba histolytica, surpassing the standard drug metronidazole in some cases (Zaidi et al., 2015).
A research focused on the synthesis of NK(1) receptor antagonist Aprepitant included the use of related compounds to this compound. This study highlighted an efficient, stereoselective synthesis approach, useful in pharmaceutical applications (Brands et al., 2003).
Antimicrobial and Antifungal Properties
- Novel amides synthesized from this compound were examined for their antimicrobial and antifungal activities. Some of these compounds showed activity comparable or slightly better than standard drugs like chloramphenicol and amphotericin B (Pejchal et al., 2015).
Sensor Applications
- The compound was used in the development of efficient, simple, and rapid fluorometric sensors for the detection of mercury(II) ions. These sensors based on compounds like this compound were able to detect mercury ions at very low concentrations, demonstrating its potential in environmental monitoring (Wanichacheva et al., 2010).
properties
IUPAC Name |
(1S)-1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVBNFPEJNNLJJ-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)Cl)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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